Cas no 362049-55-6 (D-Phenylalanine-d5)

D-Phenylalanine-d5 化学的及び物理的性質

名前と識別子

-

- D-Phenylalanine-2,3,4,5,6-d5

- D-Phenyl-d5-alanine(9CI)

- D-Phenylalanine-d5

- MS-22926

- CS-0380149

- HY-Y0079S

- D98984

- 362049-55-6

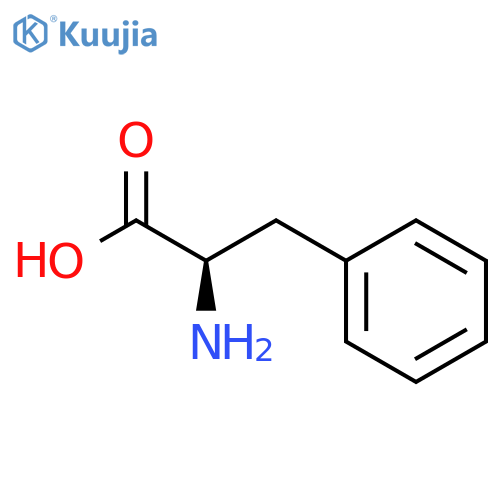

- (2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

- (2R)-2-amino-3-[(2,3,4,5,6-?H?)phenyl]propanoic acid

- D-PHENYL-D5-ALANINE

-

- インチ: InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1

- InChIKey: COLNVLDHVKWLRT-MRVPVSSYSA-N

- ほほえんだ: OC([C@@H](CC1=CC=CC=C1)N)=O

計算された属性

- せいみつぶんしりょう: 170.11

- どういたいしつりょう: 170.11

- 同位体原子数: 5

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _1.5

- トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

- PSA: 63.32000

- LogP: 1.34130

D-Phenylalanine-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P319412-25mg |

D-Phenylalanine-d5 |

362049-55-6 | 25mg |

$ 193.00 | 2023-09-06 | ||

| A2B Chem LLC | AF66787-5mg |

D-PHENYL-D5-ALANINE |

362049-55-6 | 99% | 5mg |

$99.00 | 2024-04-20 | |

| 1PlusChem | 1P00C5YB-25mg |

D-Phenyl-d5-alanine |

362049-55-6 | 99.92% | 25mg |

$200.00 | 2025-02-25 | |

| A2B Chem LLC | AF66787-25mg |

D-PHENYL-D5-ALANINE |

362049-55-6 | 99% | 25mg |

$235.00 | 2024-04-20 | |

| Key Organics Ltd | MS-22926-10mg |

D-Phenylalanine-d5 |

362049-55-6 | >97% | 10mg |

£192.71 | 2025-02-09 | |

| TRC | P319412-250mg |

D-Phenylalanine-d5 |

362049-55-6 | 250mg |

$ 1516.00 | 2023-09-06 | ||

| 1PlusChem | 1P00C5YB-5mg |

D-Phenyl-d5-alanine |

362049-55-6 | 99.92% | 5mg |

$64.00 | 2025-02-25 | |

| 1PlusChem | 1P00C5YB-10mg |

D-Phenyl-d5-alanine |

362049-55-6 | 99.92% | 10mg |

$100.00 | 2025-02-25 | |

| A2B Chem LLC | AF66787-10mg |

D-PHENYL-D5-ALANINE |

362049-55-6 | 99% | 10mg |

$135.00 | 2024-04-20 |

D-Phenylalanine-d5 関連文献

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

D-Phenylalanine-d5に関する追加情報

D-Phenylalanine-d5: A Comprehensive Overview

D-Phenylalanine-d5, with the CAS number 362049-55-6, is a deuterated derivative of D-phenylalanine, an essential amino acid. This compound has gained significant attention in the scientific community due to its unique properties and applications in various fields. The deuterium labeling in D-Phenylalanine-d5 enhances its utility in research, particularly in areas such as metabolomics, proteomics, and drug discovery. This article provides an in-depth exploration of D-Phenylalanine-d5, including its structure, applications, and recent advancements in its use.

D-Phenylalanine-d5 is a chiral compound with a structure similar to its non-deuterated counterpart, but with five hydrogen atoms replaced by deuterium atoms. This substitution does not alter the chemical properties significantly but provides distinct advantages in spectroscopic studies. The deuterium labeling allows for easier detection and quantification of the compound in complex matrices, making it invaluable in analytical chemistry and biological research.

One of the most notable applications of D-Phenylalanine-d5 is in the field of metabolomics. Researchers use this compound as an internal standard to normalize data across experiments, ensuring accurate quantification of metabolites. This is particularly important in large-scale studies where variability between samples can significantly impact results. Recent studies have demonstrated the effectiveness of D-Phenylalanine-d5 in improving the reproducibility and reliability of metabolomic analyses.

In proteomics, D-Phenylalanine-d5 serves as a stable isotope label for peptide synthesis. This application is critical in mass spectrometry-based proteomic studies, where precise mass measurements are essential for identifying and quantifying proteins. The use of deuterated amino acids like D-Phenylalanine-d5 has become a standard practice in modern proteomics, enabling researchers to achieve higher sensitivity and specificity in their analyses.

The synthesis of D-Phenylalanine-d5 involves a combination of enzymatic and chemical methods. Recent advancements in synthetic chemistry have led to more efficient and cost-effective production processes. For instance, researchers have developed novel catalysts that facilitate the selective deuteration of phenylalanine derivatives, reducing production time and improving yield.

Another emerging application of D-Phenylalanine-d5 is in drug discovery. Deuterated compounds are increasingly being used as potential therapeutic agents due to their unique pharmacokinetic properties. Studies have shown that D-Phenylalanine-d5 exhibits altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to its non-deuterated counterpart. This makes it a promising candidate for developing drugs with improved efficacy and reduced side effects.

In conclusion, D-Phenylalanine-d5 (CAS No: 362049-55-6) is a versatile compound with wide-ranging applications in scientific research. Its deuterium labeling provides unique advantages in analytical chemistry, proteomics, and drug discovery. As research continues to uncover new uses for this compound, it is likely to play an even more significant role in advancing our understanding of biological systems and developing innovative therapeutic strategies.

362049-55-6 (D-Phenylalanine-d5) 関連製品

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 62777-25-7(L-2-Amino-5-phenyl-pentanoic acid)

- 63-91-2(L-Phenylalanine)

- 943-80-6(p-Amino-L-phenylalanine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 943-73-7(L-Homophenylalanine)

- 673-06-3(D-Phenylalanine)

- 57213-48-6(H-Phe(3-CN)-OH)

- 150-30-1(DL-3-Phenylalanine)